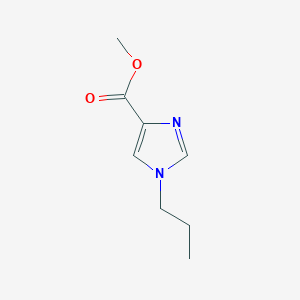

Methyl 1-propyl-1H-imidazole-4-carboxylate

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and drug discovery. ekb.eglongdom.org Its prevalence in numerous natural and synthetic bioactive compounds underscores its significance. longdom.org The imidazole nucleus is a fundamental component of essential biological molecules such as the amino acid histidine, histamine, and purines, which form the basis of DNA. ekb.eglongdom.org

The structural features of the imidazole ring are key to its utility. It is a polar, ionizable, and aromatic system that can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. This allows imidazole-containing molecules to bind effectively to a wide range of biological targets like enzymes and receptors. ekb.eg Consequently, the imidazole scaffold is present in a multitude of approved drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents. longdom.orgnih.gov The incorporation of this scaffold is a widely used strategy to enhance the pharmacokinetic properties of potential drug candidates, often improving solubility and bioavailability. ekb.eg

Overview of Carboxylate Derivatives within Imidazole Chemistry

The attachment of a carboxylate group, particularly as an ester like a methyl or ethyl carboxylate, to the imidazole scaffold at the 4-position creates a class of compounds known as imidazole-4-carboxylates. These derivatives are of significant interest in organic synthesis and medicinal chemistry. guidechem.com

The carboxylate functional group is highly versatile. It can serve as a synthetic handle for further molecular elaboration. guidechem.com For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or participate in various coupling reactions to build more complex molecular architectures. guidechem.com Microwave-assisted synthesis has been shown to be an effective method for producing diversely functionalized imidazole-4-carboxylates in good yields. nih.gov

From a therapeutic perspective, imidazole-4-carboxylic acid esters and their derivatives have been investigated for a range of biological activities. Studies have identified certain derivatives as potent antiplatelet agents. nih.gov Other research has focused on their potential as inhibitors of the HIV-1 integrase enzyme by targeting its interaction with the host protein LEDGF/p75. mdpi.com The specific arrangement and nature of substituents on the imidazole ring and the carboxylate group are crucial in determining the biological activity and target selectivity of these compounds. nih.gov

Academic Research Trajectories for Methyl 1-propyl-1H-imidazole-4-carboxylate

Direct and extensive academic research specifically focused on this compound is limited in publicly available literature. The compound is primarily listed in chemical supplier catalogs and databases, indicating its availability for research purposes. bldpharm.comnih.gov However, based on the established chemistry of related compounds, its primary academic research trajectory is as a chemical intermediate or building block for the synthesis of more complex, potentially bioactive molecules.

Research on structurally similar compounds provides a clear indication of potential applications. For example, ethyl and methyl 2-propyl-imidazole-5-carboxylates with hydroxylated side chains are patented as key intermediates in the synthesis of Olmesartan, an angiotensin II receptor antagonist used to treat high blood pressure. google.comjocpr.com This highlights a significant research avenue for compounds like this compound: its use in creating libraries of substituted imidazoles for screening in drug discovery programs.

The academic focus would likely involve:

Synthetic Methodology: Exploring efficient, high-yield synthetic routes to this compound and its derivatives. General methods for synthesizing imidazole-4-carboxylates, such as microwave-assisted electrocyclization, are well-documented and could be adapted. nih.gov

Medicinal Chemistry: Using the compound as a scaffold. The propyl group at the N-1 position and the methyl ester at the C-4 position provide points for diversification. The ester can be converted to a carboxylic acid or an amide, while other positions on the imidazole ring could be functionalized to create novel compounds for biological screening against various targets, including those implicated in cancer, infectious diseases, or inflammatory conditions. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Incorporating this molecule into a larger series of related 1-alkyl-1H-imidazole-4-carboxylates to systematically study how changes in the alkyl chain length (e.g., propyl vs. methyl or butyl) and modifications at other ring positions affect biological activity.

In essence, while this compound itself may not be the subject of end-point biological investigation, its value lies in its potential as a starting material for constructing more elaborate molecules with tailored therapeutic properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 149096-32-2 |

| PubChem CID | 15047451 |

| Computed XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem (CID 15047451). nih.gov

Table 2: Examples of Research on Imidazole-4-Carboxylate Derivatives

| Derivative Class | Research Focus | Potential Application |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/amides | Antiplatelet activity, COX-1 inhibition | Antithrombotic agents |

| 1,5-Diaryl-1H-imidazole-4-carboxylic acids/carbohydrazides | Inhibition of HIV-1 Integrase - LEDGF/p75 interaction | Antiviral (HIV) agents |

| 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates | Key intermediate for API synthesis | Synthesis of Olmesartan (Antihypertensive) |

Information synthesized from sources nih.govmdpi.comgoogle.comjocpr.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-propylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-10-5-7(9-6-10)8(11)12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICWFSNTRRTWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567517 | |

| Record name | Methyl 1-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149096-32-2 | |

| Record name | Methyl 1-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design

Established Synthetic Pathways for 1H-Imidazole-4-carboxylates

The construction of the 1H-imidazole-4-carboxylate scaffold is foundational. Several reliable methods have been established, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

The formation of the imidazole (B134444) ring is typically achieved through multi-component condensation reactions. A prevalent strategy involves the reaction of an α-dicarbonyl compound, an aldehyde, and an amine with a source of ammonia. researchgate.net This approach, a variation of the Radziszewski synthesis, allows for the assembly of polysubstituted imidazoles. researchgate.net

Another powerful cyclization method involves the 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov In this approach, 1,2-diaza-1,3-dienes are treated with primary amines and aldehydes. The resulting conjugated azavinyl azomethine ylides undergo a subsequent 1,5-electrocyclization to form the imidazole ring, yielding imidazole-4-carboxylates with good functional group tolerance. nih.gov This methodology allows for the modulation of substituents at the C-2, N-3 (or N-1 depending on the starting materials and pathway), and C-5 positions. nih.gov

More specialized routes include the cyclization of amido-nitriles and the reaction of benzimidates with 2H-azirines, which provide pathways to variously substituted NH-imidazoles. rsc.org For the synthesis of carboxylate-substituted imidazoles specifically, methods starting from oxime-hydroxylamines have been developed to introduce an ester moiety at the C-2 position. rsc.org

Once the imidazole ring with a carboxylic acid function is formed, esterification is a key step to obtain the target methyl ester. Standard esterification procedures, such as reacting the imidazolecarboxylic acid with methanol (B129727) in the presence of a catalyst (e.g., thionyl chloride), are effective. oup.com A highly chemoselective method involves the use of imidazole carbamates, such as methyl imidazole carbamate (B1207046) (MImC), which can convert carboxylic acids to their corresponding esters in high yields, often with simple workups. organic-chemistry.orgenamine.net This method proceeds via an acylimidazole intermediate. organic-chemistry.org

In many synthetic routes, imidazole-4,5-dicarboxylates are generated as precursors. researchgate.netjocpr.com To obtain the desired 4-carboxylate, a selective monodecarboxylation is required. The regioselectivity of this reaction can be controlled by the choice of solvent. For instance, heating 1-methyl-4,5-imidazoledicarboxylic acid in N,N-dimethylformamide results in the formation of 1-methyl-4-imidazolecarboxylic acid. oup.com In contrast, using acetic anhydride (B1165640) as the solvent favors the formation of the 5-carboxylic acid isomer. oup.com This solvent-dependent selectivity is a critical tool for directing the synthesis toward the desired regioisomer.

To enhance synthetic efficiency and reduce waste, one-pot methodologies have been developed. These procedures combine multiple reaction steps without the isolation of intermediates. For example, a one-pot, three-component synthesis of 3-alkyl- and 3-arylimidazole-4-carboxylates has been achieved through the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes, followed by a microwave-assisted cyclization. nih.gov This approach streamlines the synthesis, improves yields, and simplifies purification. nih.gov Similarly, four-component reactions involving an α-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can produce highly substituted imidazoles in a single step under solvent-free conditions or with the aid of a catalyst. sharif.eduasianpubs.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, improved yields, and cleaner reactions compared to conventional heating. nih.govacs.org The synthesis of imidazole-4-carboxylates has significantly benefited from this technology. nih.govresearchgate.net Microwave heating can be effectively applied to the 1,5-electrocyclization of azavinyl azomethine ylides, with reactions that typically take hours under conventional reflux being completed in minutes (e.g., 20 minutes at 150 °C). nih.gov Multi-component reactions to form polysubstituted imidazoles are also frequently accelerated by microwave irradiation, often under solvent-free or aqueous conditions, aligning with the principles of green chemistry. researchgate.netnih.gov

Regioselective Synthesis of N-Substituted Imidazole Derivatives

A critical challenge in the synthesis of Methyl 1-propyl-1H-imidazole-4-carboxylate is the regioselective introduction of the propyl group at the N-1 position of the imidazole ring. Direct alkylation of an NH-imidazole-4-carboxylate can lead to a mixture of N-1 and N-3 isomers, necessitating difficult separations. Therefore, strategies that ensure high regioselectivity are paramount.

One effective strategy is to construct the ring with the desired N-substituent already in place. rsc.org This can be achieved in multi-component reactions by using a primary amine (in this case, propylamine) as one of the starting materials. nih.gov For example, the reaction of 1,2-diaza-1,3-dienes with propylamine (B44156) and an appropriate aldehyde and subsequent cyclization would lead to an N-propyl substituted imidazole. nih.gov

Another approach involves the sequential reaction of allenyl sulfonamides with amines, which allows for the regioselective construction of 4- and 5-functionalized imidazoles depending on the substituents on the nitrogen atoms. nih.govfigshare.com A short and efficient synthesis of 1,4-disubstituted imidazoles has been developed that proceeds through a double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene. The subsequent addition of an amine nucleophile results in a transamination/cyclization cascade that yields the desired 1,4-disubstituted imidazole with complete regioselectivity. rsc.org This method is notably insensitive to steric and electronic variations of the amine component, making it broadly applicable. rsc.org

Derivatization Strategies for the Imidazole-4-carboxylate Core

The this compound core serves as a versatile scaffold for further chemical modifications, enabling the exploration of structure-activity relationships in various applications.

The ester group at the C-4 position is a key handle for derivatization. It can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 1-propyl-1H-imidazole-4-carboxylic acid. This acid can then be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents. Furthermore, chemoselective amidation can be achieved directly from the carboxylic acid using imidazole ureas. organic-chemistry.org

The imidazole ring itself can also be derivatized, although its aromatic nature and the presence of the electron-withdrawing carboxylate group influence its reactivity. Depending on the specific synthetic target, further substitutions on the ring could be explored, though this often requires harsher conditions or more complex multi-step sequences. The core structure can also be incorporated into larger molecular architectures, such as dendrimers, where the imidazole moiety can influence the material's surface properties and catalytic performance. medchemexpress.com

C-H Arylation Methods for Functionalization

Direct C-H arylation has emerged as a powerful tool for modifying the imidazole core, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Both palladium and nickel-catalyzed systems have been successfully employed for the arylation of imidazole rings.

Palladium-catalyzed C-H arylation of imidazole-4-carboxylate precursors allows for the selective introduction of aryl groups. researchgate.net For instance, the C2-position of the imidazole ring is a common site for such functionalization. researchgate.net A general approach involves the reaction of an N-substituted imidazole with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.net The use of a directing group, such as the SEM (2-(trimethylsilyl)ethoxy)methyl) group, can facilitate regioselective arylation at positions that are otherwise difficult to functionalize, like C5. nih.gov

More recently, nickel catalysis has provided an inexpensive and effective alternative for the C-H arylation of imidazoles. nih.govelsevierpure.com A notable system employs a nickel(II) salt, such as Ni(OTf)₂, with a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base like potassium phosphate (B84403) (K₃PO₄). nih.govrsc.org A key factor for the success of these reactions is the use of a tertiary alcohol, such as t-amyl alcohol, as the solvent. elsevierpure.comnagoya-u.ac.jp This methodology facilitates the C-H arylation of imidazoles with a range of coupling partners, including phenol (B47542) derivatives and chloroarenes. nih.govresearchgate.net The reaction typically proceeds at the C2 position of the imidazole ring, which is the most acidic position.

Table 1: Nickel-Catalyzed C-H Arylation of Imidazoles

| Catalyst System | Coupling Partner | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Ni(OTf)₂ / dcype / K₃PO₄ | Phenol derivatives, Chloroarenes | t-amyl alcohol | Use of air-stable Ni(II) salt; tertiary alcohol is critical for reactivity. | nih.govrsc.orgnagoya-u.ac.jp |

| Ni(cod)₂ / dcype / Cs₂CO₃ | Aryl Pivalates | Toluene | Effective for C-H/C-O coupling. | researchgate.net |

N-Alkylation and Side-Chain Modifications on the Imidazole Ring

The synthesis of this compound itself involves the crucial step of N-alkylation to introduce the propyl group onto the imidazole nitrogen. The regioselectivity of this alkylation is a critical consideration for unsymmetrical imidazoles like methyl imidazole-4-carboxylate. The reaction can yield two different isomers, N-1 and N-3 alkylated products, depending on which nitrogen atom of the imidazole ring is alkylated.

Generally, N-alkylation is achieved by treating the parent imidazole with an alkylating agent, such as propyl iodide or propyl bromide, in the presence of a base. psu.edu The choice of base and solvent system can significantly influence the regioselectivity of the reaction. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to deprotonate the imidazole, forming the imidazolide (B1226674) anion. beilstein-journals.org This anion then reacts with the alkyl halide. For many substituted imidazoles, this method tends to favor alkylation at the less sterically hindered nitrogen atom. beilstein-journals.org The electronic properties of substituents on the imidazole ring also play a crucial role in directing the alkylation.

The use of protecting groups can also be a strategic tool to achieve regioselective N-alkylation. For instance, a protecting group like the SEM group can be used to direct substitution patterns, and subsequent deprotection and alkylation can yield specific isomers that are difficult to obtain directly. nih.gov

Table 2: Conditions for Regioselective N-Alkylation of Azoles

| Base / Solvent | Alkylating Agent | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| NaH / THF | Alkyl Bromide | Substituted Indazoles | High N-1 regioselectivity for many substrates. | beilstein-journals.org |

| KOH / Ionic Liquid ([bmim][PF₆]) | Alkyl Halides | Indole | "Green" alternative to dipolar aprotic solvents, high N-alkylation. | psu.edu |

| Zeolites | Alcohols (e.g., MeOH) | 4(5)-methylimidazole | Vapour-phase alkylation with catalyst controlling regioselectivity. | rsc.org |

Grignard Reactions for Carboxylate Functionalization

The methyl carboxylate group at the C4 position of the imidazole ring is a versatile handle for further molecular elaboration. One of the most powerful methods for its functionalization is the reaction with Grignard reagents (R-Mg-X). This reaction allows for the conversion of the ester into a tertiary alcohol, introducing two identical alkyl or aryl groups from the Grignard reagent.

A highly relevant example is the synthesis of a key intermediate for the drug Olmesartan. jocpr.com In this synthesis, a diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is treated with an excess of methylmagnesium bromide (CH₃MgBr). jocpr.comgoogle.com The Grignard reagent selectively attacks one of the ester groups to form a tertiary alcohol, specifically a 4-(1-hydroxy-1-methylethyl) group, with high yield and purity. jocpr.comgoogle.com This transformation highlights the utility of Grignard reagents for adding complexity to the imidazole scaffold via carboxylate functionalization.

The reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent adds to the carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses to form a ketone. A second equivalent of the Grignard reagent rapidly adds to the ketone, and after an aqueous workup, the tertiary alcohol is obtained. The regioselectivity of the Grignard addition can sometimes be influenced by the presence of heteroatoms within the substrate that can coordinate with the magnesium atom of the reagent, directing its attack. researchgate.net

Table 3: Grignard Reaction for Carboxylate Functionalization

| Imidazole Substrate | Grignard Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Methylmagnesium Bromide (CH₃MgBr) | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | Synthesis of Olmesartan intermediate | jocpr.comgoogle.com |

| Dimethyl 3-methylisoxazole-4,5-dicarboxylate* | Butylmagnesium Bromide | Methyl 3-methyl-5-pentanoylisoxazole-4-carboxylate | Regioselective mono-addition to form a ketone instead of a tertiary alcohol. | researchgate.net |

*Note: Isoxazole example included to show alternative reactivity.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For Methyl 1-propyl-1H-imidazole-4-carboxylate, distinct signals would be expected for the protons on the imidazole (B134444) ring, the propyl group, and the methyl ester group. The imidazole ring protons are anticipated to appear in the downfield region of the spectrum due to the aromatic and electron-withdrawing nature of the ring system. The protons of the propyl group would exhibit characteristic splitting patterns (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the imidazole nitrogen). The methyl ester protons would appear as a sharp singlet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Imidazole C2-H | 7.8 - 8.2 | Singlet |

| Imidazole C5-H | 7.5 - 7.9 | Singlet |

| N-CH₂ (propyl) | 4.0 - 4.3 | Triplet |

| O-CH₃ (ester) | 3.7 - 3.9 | Singlet |

| CH₂ (propyl) | 1.7 - 2.0 | Sextet |

¹³C NMR spectroscopy is employed to determine the number and types of carbon atoms in a molecule. In the case of this compound, distinct peaks are predicted for each of the unique carbon atoms in the imidazole ring, the propyl chain, and the carboxylate group. The carbonyl carbon of the ester is expected to be the most downfield signal. The carbons of the imidazole ring would also resonate at lower fields due to their aromaticity.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 160 - 165 |

| Imidazole C2 | 138 - 142 |

| Imidazole C4 | 135 - 139 |

| Imidazole C5 | 120 - 125 |

| O-CH₃ (ester) | 51 - 53 |

| N-CH₂ (propyl) | 48 - 52 |

| CH₂ (propyl) | 23 - 27 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the ester group would be prominent. The spectrum would also feature C-H stretching vibrations for the alkyl and aromatic-like imidazole ring protons, as well as C=N and C=C stretching frequencies characteristic of the imidazole ring.

Predicted IR Absorption Data

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (imidazole) | 3100 - 3150 | Medium |

| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| C=N and C=C stretch (imidazole) | 1500 - 1650 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, the molecular ion peak would confirm the compound's molecular weight. Common fragmentation pathways would likely involve the loss of the methoxy group from the ester, or cleavage of the propyl chain.

Predicted Mass Spectrometry Data

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ (Molecular Ion) | 182.10 |

| [M - OCH₃]⁺ | 151.08 |

X-ray Crystallography for Three-Dimensional Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide accurate bond lengths, bond angles, and information about the crystal packing of this compound. While no experimental crystal structure has been reported, such an analysis would reveal the planarity of the imidazole ring and the conformation of the propyl and methyl carboxylate substituents relative to the ring. Imidazole derivatives are known to form various intermolecular interactions, such as hydrogen bonds and π-π stacking, which would be elucidated by an X-ray crystallographic study. nih.gov

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are fundamental in the synthesis and quality control of "this compound," providing essential tools for separating the compound from impurities and unreacted starting materials, as well as for assessing its purity. The selection of a specific chromatographic method depends on the physicochemical properties of the analyte and the matrix in which it is found. The principal techniques applicable include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of imidazole derivatives due to its high resolution and sensitivity. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like imidazole esters. researchgate.netsielc.com In this mode, a nonpolar stationary phase, such as C8 or C18 bonded silica, is used in conjunction with a polar mobile phase. researchgate.netnih.gov

The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile or methanol (B129727), and an aqueous buffer, such as phosphate (B84403) or formate. nih.govresearchgate.netwiley.com The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation of the target compound from any impurities. For instance, a method for separating imidazole derivatives used a mobile phase of methanol and 0.025 M KH2PO4 (70:30, v/v). nih.gov UV detection is commonly employed for quantitative analysis, with the detection wavelength set to correspond with the absorbance maximum of the imidazole ring system. researchgate.net The purity of "this compound" can be determined by calculating the area percentage of its corresponding peak in the chromatogram. Several synthesis reports for related imidazole carboxylates confirm product purity of over 99% using HPLC. ajrconline.orgjocpr.com

Table 1: Illustrative HPLC Conditions for Analysis of Imidazole Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | C18 (5 µm) researchgate.net | C8 (5 µm) nih.gov | HSS T3 wiley.comresearchgate.net |

| Mobile Phase | Methanol–water (40:60 v/v) researchgate.net | Methanol: 0.025 M KH2PO4 (70:30, v/v) nih.gov | Water + 0.1% Formic Acid (A) / Methanol + 0.1% Formic Acid (B) (Gradient) wiley.com |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov | 0.4 mL/min wiley.com |

| Detection | UV at 220 nm researchgate.net | UV at 300 nm nih.gov | Mass Spectrometry (MS) wiley.com |

| Internal Standard | Sulfamethoxazole researchgate.net | Not specified | Not specified |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. gdut.edu.cn For many imidazole derivatives, GC coupled with a mass spectrometer (GC-MS) is frequently used for identification and quantification due to its high resolution and sensitivity. gdut.edu.cnnih.gov The analysis of polar imidazole compounds may sometimes require a derivatization step to increase their volatility and thermal stability, although direct analysis is also possible. mdpi.comgdut.edu.cn

The separation is typically performed on a capillary column coated with a stationary phase like 5% phenyl-95% methyl polysiloxane. researchgate.net Nitrogen or helium is commonly used as the carrier gas. researchgate.net A flame ionization detector (FID) provides good sensitivity for organic compounds, while a mass spectrometer allows for definitive identification of the compound and its impurities based on their mass spectra and fragmentation patterns. researchgate.netnih.gov

Table 2: Representative GC Conditions for Analysis of Imidazole Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Fused-silica capillary column with Carbowax 20M researchgate.net | Capillary column (15 m × 0.32 mm i.d.) with (5% phenyl)-95% methyl polysiloxane researchgate.net |

| Carrier Gas | Not specified | Nitrogen researchgate.net |

| Flow Rate | Not specified | 1.5 mL/min researchgate.net |

| Detector | Mass Spectrometry (MS) researchgate.net | Flame Ionization Detector (FID) researchgate.net |

| Sample Preparation | Liquid chromatography enrichment researchgate.net | Direct injection (no derivatization) researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method widely used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. researchgate.netlibretexts.org For "this compound," a sample solution is spotted onto a TLC plate coated with an adsorbent like silica gel. researchgate.net

The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase), which moves up the plate by capillary action. The separation is based on the differential partitioning of the components between the stationary and mobile phases. researchgate.net A pure compound should ideally result in a single spot. researchgate.netlibretexts.org The presence of multiple spots indicates the presence of impurities. The retardation factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to a standard. researchgate.net Visualization of the spots can be achieved under UV light (if the compound is UV-active) or by using various staining reagents. researchgate.netepfl.ch

Table 3: Example TLC Systems for Separation of Imidazole Derivatives

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like "Methyl 1-propyl-1H-imidazole-4-carboxylate". nih.govnih.gov DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.govnih.gov

One of the key aspects elucidated by DFT is the behavior of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining molecular reactivity and stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters are instrumental in predicting how "this compound" would interact with other chemical species.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.gov These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For "this compound", the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the imidazole (B134444) ring, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Illustrative Calculated Electronic Properties for this compound using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity (ω) | 2.80 eV |

Note: The data in this table are hypothetical and serve as an example of the typical output from DFT calculations for similar molecules.

Molecular Modeling and Docking Studies in Structure-Based Research

Molecular modeling and docking studies are essential computational techniques to investigate the potential of "this compound" as a biologically active agent. nih.govresearchgate.net These methods predict the binding orientation and affinity of a ligand (the imidazole derivative) within the active site of a biological target, such as a protein or enzyme. nih.govdntb.gov.ua

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data or through homology modeling. The ligand's structure can be optimized using methods like DFT, as described in the previous section. nih.gov Docking algorithms then explore various possible conformations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding affinity. plos.org A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. japsr.in For "this compound", the carboxylate group could act as a hydrogen bond acceptor, while the propyl chain and the imidazole ring could engage in hydrophobic and π-π stacking interactions, respectively.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | LYS 120, TYR 250, PHE 300 |

| Hydrogen Bonds | O atom of C=O with LYS 120 |

| Hydrophobic Interactions | Propyl group with PHE 300 |

Note: This table presents hypothetical data to illustrate the typical findings of a molecular docking study.

Analysis of Intermolecular Interactions via Computational Methods (e.g., Hirshfeld Surfaces)

The analysis of intermolecular interactions in the crystalline state of "this compound" can be effectively performed using Hirshfeld surface analysis. nih.govnih.gov This method provides a visual representation of the regions of close contact between neighboring molecules in a crystal, offering quantitative insights into the nature and prevalence of different intermolecular interactions. nih.gov

The Hirshfeld surface is generated based on the electron distribution of the molecule. The normalized contact distance (dnorm) is mapped onto this surface, where red, white, and blue colors indicate contacts shorter than, equal to, and longer than the van der Waals radii, respectively. nih.gov Prominent red spots on the dnorm map highlight significant intermolecular interactions, such as hydrogen bonds.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Percentage Contribution |

| H···H | 45% |

| C···H/H···C | 25% |

| O···H/H···O | 20% |

| N···H/H···N | 5% |

| Others | 5% |

Note: The data in this table are illustrative and based on typical values for similar organic molecules.

Theoretical Studies on Structure-Activity Relationships (SAR)

Theoretical studies on Structure-Activity Relationships (SAR) aim to establish a correlation between the chemical structure of a molecule and its biological activity. For "this compound", computational methods can be used to predict how modifications to its structure would affect its potential therapeutic effects. nih.govnih.gov

By systematically altering different parts of the molecule, such as the substituents on the imidazole ring or the ester group, and then performing quantum chemical calculations and molecular docking for each new analogue, a theoretical SAR can be developed. For instance, modifying the length of the alkyl chain at the N1 position (the propyl group) could influence the molecule's lipophilicity and its fit within a hydrophobic binding pocket. Similarly, replacing the methyl ester with other functional groups could alter its hydrogen bonding capabilities and metabolic stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be built by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) of a series of related imidazole derivatives with their experimentally determined biological activities. japsr.in While specific experimental data for "this compound" is not available, SAR studies on similar imidazole-containing compounds have shown that the nature and position of substituents on the imidazole ring are crucial for their biological activity. nih.govnih.gov For example, the presence of an aromatic ring at certain positions can enhance activity through π-π stacking interactions. nih.gov

Chemical Reactivity and Mechanistic Transformation Studies

Nucleophilic Reactions Involving Imidazole (B134444) Nitrogen Atoms

The imidazole ring of Methyl 1-propyl-1H-imidazole-4-carboxylate contains two nitrogen atoms. The N-1 nitrogen is saturated by the propyl group, making it a quaternary-like, non-basic center. In contrast, the N-3 nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, rendering it nucleophilic and basic. tsijournals.comnih.gov This nitrogen is the primary site for reactions with electrophiles.

A key example of this reactivity is N-alkylation. The N-3 atom can attack an alkyl halide, such as methyl iodide, to form a quaternary imidazolium (B1220033) salt. This reaction proceeds via a standard SN2 mechanism. The resulting imidazolium cation is a stable species, and such salts are widely studied as ionic liquids.

The basicity of the N-3 atom also allows it to be readily protonated by acids, forming imidazolium salts. pharmaguideline.com This property is fundamental to the acid-base chemistry of imidazole derivatives.

The table below summarizes the typical nucleophilic reactions involving the N-3 atom of a 1-substituted imidazole.

| Reaction Type | Reagent | Product | Mechanism |

| N-Alkylation | Alkyl Halide (R'-X) | 1-Propyl-3-alkyl-4-(methoxycarbonyl)-1H-imidazol-3-ium halide | SN2 |

| Protonation | Acid (H-A) | 1-Propyl-4-(methoxycarbonyl)-1H-imidazol-3-ium salt | Acid-Base |

This table illustrates the reactivity of the available N-3 nitrogen atom.

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. globalresearchonline.net The regioselectivity of this reaction on this compound is controlled by the existing substituents. The N-1 propyl group is a weak activating group, while the C-4 methyl carboxylate group is a deactivating, meta-directing group. The combined influence of these groups, along with the inherent reactivity of the imidazole nucleus, directs incoming electrophiles primarily to the C-5 position. The C-2 position is generally the least reactive site for electrophilic attack due to its position between the two electron-withdrawing nitrogen atoms.

Halogenation: Bromination of the imidazole ring can be achieved using reagents like N-bromosuccinimide (NBS). The reaction typically proceeds under mild conditions to yield the 5-bromo derivative. google.comgoogle.com

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. Under these strongly acidic conditions, the imidazole ring is first protonated at N-3, which significantly deactivates the ring towards further electrophilic attack. Nonetheless, substitution can be forced, typically occurring at the C-5 position to give Methyl 5-nitro-1-propyl-1H-imidazole-4-carboxylate. google.comgoogle.com

The following table details common electrophilic substitution reactions on the 1,4-disubstituted imidazole core.

| Reaction Type | Reagent | Typical Position of Substitution | Product Example |

| Bromination | N-Bromosuccinimide (NBS) | C-5 | Methyl 5-bromo-1-propyl-1H-imidazole-4-carboxylate |

| Nitration | HNO₃ / H₂SO₄ | C-5 | Methyl 5-nitro-1-propyl-1H-imidazole-4-carboxylate |

This table summarizes the regioselectivity of electrophilic substitution on the imidazole ring.

Oxidation and Reduction Pathways of the Imidazole Core

The aromatic imidazole core is notably stable and generally resistant to both oxidation and reduction reactions due to its high resonance energy. pharmaguideline.com

Oxidation: The ring is stable against common oxidizing agents such as chromic acid. However, it can be degraded under harsh oxidative conditions or by powerful reagents like perbenzoic acid. pharmaguideline.com Atmospheric oxidation can be initiated by hydroxyl radicals, which add to the C=C double bonds, leading to ring-opened products. rsc.orgnih.govacs.org Photo-oxidation in the presence of oxygen can also occur, particularly with specifically substituted imidazoles, proceeding through intermediates like 1,2-dioxetanes that lead to ring cleavage. rsc.org For this compound, significant oxidation would likely require forcing conditions that would also affect the propyl and ester groups.

Reduction: Reduction of the imidazole ring is also challenging. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like platinum or palladium) requires high pressures and temperatures. youtube.com Under such conditions, the ester group would likely be reduced as well. Milder reducing agents, such as sodium borohydride, are incapable of reducing the aromatic imidazole core.

| Transformation | Conditions | Outcome |

| Oxidation | Strong oxidants (e.g., peracids); UV/O₂ | Ring cleavage, degradation |

| Reduction | High-pressure catalytic hydrogenation (H₂/Pd) | Saturation of the imidazole ring (forms imidazolidine (B613845) derivative) |

This table outlines the general behavior of the imidazole core under oxidative and reductive conditions.

Ester Hydrolysis and Transesterification Reactions

The methyl carboxylate group at the C-4 position undergoes typical ester reactions, such as hydrolysis and transesterification.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-propyl-1H-imidazole-4-carboxylic acid. This transformation can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester in water with a strong acid (e.g., H₂SO₄).

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction involving treatment with a base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol (e.g., ethanol) in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) would yield Ethyl 1-propyl-1H-imidazole-4-carboxylate.

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 1-Propyl-1H-imidazole-4-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 1-Propyl-1H-imidazole-4-carboxylic acid |

| Transesterification | R'-OH (e.g., Ethanol), H⁺ or OR'⁻ catalyst | Alkyl 1-propyl-1H-imidazole-4-carboxylate (e.g., Ethyl ester) |

This table summarizes the key transformations of the ester functional group.

Cycloaddition and Condensation Reactions in Imidazole Derivative Synthesis

The synthesis of the 1,4-disubstituted imidazole core of this compound can be achieved through various cycloaddition and condensation strategies. These methods build the heterocyclic ring from acyclic precursors.

Condensation Reactions:

Radziszewski Synthesis: A classical method involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While versatile, it can lack regiochemical control for unsymmetrical dicarbonyls.

Van Leusen Imidazole Synthesis: This powerful method involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine. It is a highly effective route for the synthesis of 1,4,5-trisubstituted and 1,4-disubstituted imidazoles. nih.gov

Cycloaddition Reactions:

[3+2] Cycloaddition: Modern synthetic approaches often utilize [3+2] cycloaddition reactions. For example, the reaction of 2H-azirines with benzimidates, catalyzed by ZnCl₂, provides a route to multisubstituted imidazoles.

1,5-Electrocyclization: A particularly relevant method for synthesizing imidazole-4-carboxylates involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which can be generated in a one-pot, multicomponent reaction.

A short and efficient regioselective synthesis for 1,4-disubstituted imidazoles has been developed, which involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabutadiene, followed by a transamination/cyclization with a primary amine (like propylamine) to furnish the desired imidazole ring system. rsc.org

| Synthetic Method | Reaction Type | Key Precursors | Relevance |

| Radziszewski Synthesis | Condensation | 1,2-Dicarbonyl, Aldehyde, Ammonia | General imidazole synthesis |

| Van Leusen Synthesis | Condensation | Tosylmethyl isocyanide (TosMIC), Imine | Forms 1,4-disubstituted imidazoles |

| From Glycine Derivatives | Condensation/Cyclization | Glycine derivative, Primary amine | Regioselective synthesis of 1,4-disubstituted imidazoles rsc.org |

| From Azomethine Ylides | 1,5-Electrocyclization | 1,2-Diaza-1,3-diene, Amine, Aldehyde | Direct synthesis of imidazole-4-carboxylates |

This table provides an overview of synthetic routes to the 1,4-disubstituted imidazole core.

Diverse Research Applications and Functional Explorations of Imidazole Carboxylates

Role in Catalysis Research and Development

The imidazole (B134444) nucleus is a cornerstone in the development of advanced catalytic systems due to its ability to form stable complexes with a variety of transition metals. irjmets.com The presence of both a nitrogen-donor imidazole ring and an oxygen-donor carboxylate group allows these molecules to act as versatile ligands, influencing the efficiency and selectivity of catalytic reactions.

Ligand Design and Coordination Chemistry for Metal Complexes

The design of effective ligands is paramount in coordination chemistry, as the ligand sphere around a metal center dictates the resulting complex's reactivity and stability. Imidazole carboxylates are highly valued as ligands because they contain multiple donor atoms—the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. researchgate.net This dual functionality allows them to bind to metal ions in various coordination modes, making them ideal building blocks for complex molecular architectures. mdpi.com

The specific structure of Methyl 1-propyl-1H-imidazole-4-carboxylate offers distinct advantages in ligand design. The N-propyl group introduces steric bulk near the coordinating N3-nitrogen, which can be used to control access to the metal center, thereby influencing the selectivity of catalytic transformations. Furthermore, this alkyl group enhances the ligand's solubility in organic solvents, a crucial factor for homogeneous catalysis. The imidazole ring itself mimics the sidechain of the amino acid histidine, which plays a vital role in the active sites of many metalloenzymes, lending biomimetic relevance to these synthetic ligands. chemrxiv.org The coordination versatility of imidazole and carboxylate moieties allows for the formation of complexes with a range of metals, as detailed in the table below.

| Metal Ion | Typical Coordination Geometry | Resulting Complex Application | Reference |

|---|---|---|---|

| Cd(II) | Distorted Octahedral | Coordination Polymers, Photoluminescence | nih.gov |

| Zn(II) | Tetrahedral | Supramolecular Assemblies, Catalysis | mdpi.com |

| Cu(II) | Distorted Hexahedron / Square Planar | Coordination Polymers, Catalysis | mdpi.com |

| Co(II) | Octahedral | Coordination Polymers, Magnetic Materials | nih.gov |

| Tc(V) | Octahedral (as [TcO2L4]+) | Radiopharmaceuticals, Chemical Synthesis | mdpi.com |

Development of Heterogeneous and Homogeneous Catalytic Systems

Metal complexes derived from imidazole-based ligands have found broad application in both homogeneous and heterogeneous catalysis. In homogeneous systems, the catalyst and reactants are in the same phase, often benefiting from the high solubility imparted by substituents like the N-propyl group on this compound. These soluble metal complexes can exhibit high activity and selectivity under mild reaction conditions.

For heterogeneous catalysis, the ligand or its metal complex is immobilized on a solid support. This approach simplifies catalyst recovery and product purification. Imidazole-containing molecules can be incorporated into the structure of Metal-Organic Frameworks (MOFs), which act as robust, recyclable heterogeneous catalysts. mdpi.com For instance, chromium-based MOF MIL-101 has been successfully used as a heterogeneous catalyst for the synthesis of substituted imidazoles. mdpi.com The bifunctional nature of this compound makes it an excellent candidate for creating such catalytically active frameworks, where the imidazole and carboxylate groups can anchor the molecule within the porous structure while the metal centers act as the catalytic sites. The imidazole moiety itself can also act as a base catalyst in certain organic reactions. rsc.org

Contributions to Materials Science and Engineering

The unique structural and electronic properties of imidazole carboxylates make them valuable components in the design of novel functional materials. Their ability to self-assemble with metal ions into ordered, extended structures is a key driver of innovation in this field.

Investigation of Functional Materials with Optical Applications

Materials with nonlinear optical (NLO) properties are in high demand for modern technologies like telecommunications and signal processing. acs.org The development of such materials often relies on organic molecules with specific electronic characteristics, namely a π-conjugated system that facilitates charge transfer. The imidazole ring is a π-electron-rich heterocycle, making it a promising core for NLO materials. nih.gov

Research into benzimidazole (B57391) derivatives, which contain a fused imidazole and benzene (B151609) ring system, has shown that these structures can exhibit significant NLO activity. acs.orgnih.gov The optical response of these materials can be fine-tuned by adding various substituent groups. Theoretical and experimental studies on related compounds demonstrate that properties like linear polarizability and hyperpolarizability are sensitive to the molecular structure. nih.gov While specific NLO data for this compound is not widely documented, its core imidazole structure suggests it is a candidate for further investigation in the field of optical materials.

| Compound Type | Observed/Predicted Property | Potential Application | Reference |

|---|---|---|---|

| N-sulfonyl substituted benzimidazoles | Nonlinear Optical (NLO) Response | Optical Switches, Signal Processing | acs.orgnih.gov |

| 1,3,4-Oxadiazole-imidazole derivatives | Fluorescence (in solution and solid state) | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |

| Cd(II) Imidazole-carboxylate polymers | Solid-State Photoluminescence | Sensors, Optical Devices | nih.gov |

Coordination Polymer Chemistry and Supramolecular Assemblies

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com These materials have garnered immense interest for their diverse structures and potential applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Research in Agrochemical Science

The imidazole ring is a well-established pharmacophore in medicinal chemistry and is also found in a number of commercially significant agrochemicals, particularly fungicides. The biological activity of these compounds is often attributed to the imidazole moiety's ability to interact with key enzymes in target organisms.

While specific studies detailing the agrochemical applications of this compound are not extensively published, its structural components suggest a potential for bioactivity. The synthesis of related compounds, such as 2-propyl-1H-imidazole-4,5-dicarboxylic acid derivatives, indicates an ongoing interest in this class of molecules. researchgate.netresearchgate.net Research programs focused on the discovery of new crop protection agents often involve the synthesis and screening of libraries of compounds containing privileged structures like the imidazole ring. The functional handles on this compound—the ester and the N-alkyl group—provide opportunities for further chemical modification to optimize biological efficacy and other properties relevant to agrochemical development. Therefore, it represents a molecule of interest for screening and as a synthetic intermediate in the search for new active ingredients.

Studies on Plant Growth Regulation and Phytohormone Mimicry

While the primary focus of research on imidazole carboxylates has been in medicinal chemistry, some studies have explored their potential in agriculture. Analogues of this compound have been investigated for their effects on plant growth. The structural similarity of some imidazole derivatives to natural plant hormones, or auxins, suggests they might mimic phytohormone activity. Research in this area often involves synthesizing a series of related compounds and assessing their impact on various stages of plant development, such as seed germination, root elongation, and shoot growth. The goal is to identify compounds that could potentially be developed into new plant growth regulators.

Explorations in Medicinal Chemistry Lead Compound Research

The imidazole ring is a key structural feature in many biologically active molecules, making its derivatives, including this compound, valuable subjects in medicinal chemistry research. researchgate.netlongdom.orgnih.gov Scientists explore these compounds to discover new therapeutic agents for a wide range of diseases.

Structure-Activity Relationship (SAR) Studies for Bioactive Imidazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For imidazole derivatives, SAR studies have revealed that modifications to the imidazole core can significantly impact their therapeutic properties. ijesrr.org

Key findings from SAR studies on bioactive imidazole derivatives include:

Substitution Patterns: The position and nature of substituents on the imidazole ring are critical for activity. For instance, in some antimicrobial imidazole derivatives, the length of an alkyl chain at a specific position can correlate with antibacterial potency. frontiersin.org

Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the imidazole ring, affecting how the molecule interacts with biological targets.

Stereochemistry: The three-dimensional arrangement of atoms in chiral imidazole derivatives can play a significant role in their biological effects, with one enantiomer often being more active than the other.

| Structural Modification | Observed Impact on Biological Activity | Example Target |

|---|---|---|

| Varying N-1 substituent | Alters potency and selectivity | Enzymes, Receptors |

| Substitution at C-2, C-4, and C-5 | Modulates interaction with target binding sites | Antimicrobial, Anticancer |

| Introduction of aromatic rings | Can enhance binding affinity through π-π stacking | Enzyme active sites |

Mechanistic Investigations of Antimicrobial Activities

Imidazole derivatives are known for their broad-spectrum antimicrobial properties. ijesrr.orgnih.govnano-ntp.com Research into their mechanisms of action has revealed several ways they combat microbial growth.

Common antimicrobial mechanisms of imidazole compounds include:

Disruption of Cell Membrane Integrity: Some imidazole derivatives can insert themselves into the microbial cell membrane, increasing its permeability and leading to the leakage of essential cellular components. nano-ntp.com

Inhibition of Ergosterol Synthesis: In fungi, many imidazole-based drugs inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nano-ntp.com

Interference with Nucleic Acid Synthesis: Certain imidazole compounds can inhibit the synthesis of DNA and RNA, thereby preventing microbial replication. nih.govnano-ntp.com

Inhibition of Protein Synthesis: By binding to microbial ribosomes, some derivatives can disrupt the process of protein synthesis, which is essential for cell survival.

Research into Anti-Tuberculosis and Anticancer Potentials

The versatility of the imidazole scaffold has led to its investigation in the development of treatments for complex diseases like tuberculosis and cancer. nih.govnih.govresearchgate.net

Anti-Tuberculosis Research: Some imidazole derivatives have shown promise as anti-tuberculosis agents. researchgate.net Research in this area focuses on identifying compounds that are effective against Mycobacterium tuberculosis, including multi-drug-resistant strains. nih.govmdpi.comnih.gov One mechanism of action for some benzimidazole derivatives involves the inhibition of MmpL3, a protein essential for transporting key components of the mycobacterial cell wall. researchgate.net

Anticancer Research: Numerous imidazole-containing compounds have been investigated for their potential as anticancer agents. nih.govresearchgate.netelsevierpure.comnih.govrsc.org Their mechanisms of action are diverse and can include:

Tubulin Polymerization Inhibition: Some imidazole derivatives can interfere with the formation of microtubules, which are essential for cell division, leading to apoptosis in cancer cells. nih.govijsrtjournal.com

Kinase Inhibition: Many imidazole-based drugs target specific kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote cell growth and proliferation. nih.gov

DNA Intercalation: Certain compounds can insert themselves into the DNA of cancer cells, disrupting DNA replication and transcription.

Enzyme Inhibition: Imidazole derivatives can inhibit various enzymes that are crucial for cancer cell survival and growth. ijsrtjournal.com

Enzyme Inhibition Studies (e.g., HIV-1 Integrase, Cruzain)

The ability of the imidazole ring to interact with the active sites of enzymes makes its derivatives attractive candidates for enzyme inhibitors.

HIV-1 Integrase Inhibition: HIV-1 integrase is a key enzyme in the replication cycle of the human immunodeficiency virus. researchgate.netyoutube.com Some imidazole-containing compounds have been designed and synthesized as inhibitors of this enzyme, representing a potential therapeutic strategy for HIV/AIDS. nih.govnih.gov

Cruzain Inhibition: Cruzain is a cysteine protease found in Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.comsci-hub.se Imidazole-based compounds have been investigated as inhibitors of cruzain, with the aim of developing new treatments for this neglected tropical disease. mdpi.comnih.gov The imidazole ring can play a crucial role in binding to the active site of the enzyme. mdpi.comresearchgate.net

Synthesis of Pharmaceutical Intermediates and Analogues (e.g., Olmesartan Medoxomil intermediates)

This compound and its close analogues are important intermediates in the synthesis of various pharmaceuticals. A notable example is their use in the production of Olmesartan Medoxomil, a widely used antihypertensive drug. nih.govquickcompany.injocpr.comnewdrugapprovals.orggoogle.com The synthesis of Olmesartan involves the coupling of an imidazole intermediate with other chemical moieties to create the final active pharmaceutical ingredient. nih.govnewdrugapprovals.orgmdpi.com The purity and yield of these intermediates are critical for the efficient and cost-effective manufacturing of the drug. quickcompany.injocpr.com

Future Research Directions and Emerging Trends

Innovations in Sustainable and Green Synthesis Methodologies

The synthesis of imidazole (B134444) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. wjbphs.com Future research on Methyl 1-propyl-1H-imidazole-4-carboxylate is expected to leverage and refine these methodologies to develop more environmentally benign and efficient synthetic routes.

Key areas of innovation include:

One-Pot, Multi-Component Reactions: These reactions, which combine multiple starting materials in a single step, offer high atom economy and reduce the need for intermediate purification steps. asianpubs.org Microwave-assisted one-pot protocols have proven effective for synthesizing related imidazole-4-carboxylates, significantly shortening reaction times. nih.govresearchgate.net

Green Catalysts and Solvents: There is a move away from traditional metal catalysts and volatile organic solvents. tandfonline.com Research is exploring the use of bio-catalysts, such as lemon juice, which are inexpensive, non-toxic, and biodegradable. researchgate.net The use of water as a green solvent, often in conjunction with recyclable catalysts like PEG-SOCl, presents a cost-effective and environmentally friendly option. wjbphs.comijpsr.com Ionic liquids (ILs) are also gaining traction as both green catalysts and solvents due to their unique properties and potential for reusability. tandfonline.com

Energy-Efficient Synthesis: Microwave-assisted synthesis is a prominent green chemistry approach that can lead to higher yields in shorter time frames compared to conventional heating methods. wjbphs.comijpsr.com This technique has been successfully applied to the synthesis of various imidazole derivatives, demonstrating its potential for the production of this compound. wjbphs.com

| Green Synthesis Strategy | Key Advantages | Relevant Precedents for Imidazoles |

| One-Pot Synthesis | High yields, easy setup, reduced waste, mild reaction conditions. asianpubs.org | Microwave-assisted 1,5-electrocyclization to form imidazole-4-carboxylates. nih.gov |

| Bio-Catalysis | Low cost, biodegradable, non-toxic, readily available. researchgate.net | Use of lemon juice for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net |

| Microwave Irradiation | Reduced reaction times, increased yields, lower energy consumption. wjbphs.comijpsr.com | Synthesis of trisubstituted imidazoles using a PEG-SOCl catalyst. ijpsr.com |

| Ionic Liquids (ILs) | Green and reusable catalyst/solvent, high atom economy, mild conditions. tandfonline.com | IL-assisted synthesis of a wide range of substituted imidazoles. tandfonline.com |

| Solvent-Free Conditions | Eliminates toxic organic solvents, reduces environmental impact, lowers cost. asianpubs.org | One-pot synthesis of imidazole derivatives under solvent-free conditions at 70 °C. asianpubs.org |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. For this compound, advanced computational models can predict its properties and guide the design of new derivatives with enhanced functionalities.

QSAR/QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to correlate a compound's structure with its biological activity or physicochemical properties. iosrjournals.org For imidazole derivatives, these models have been developed to predict anticancer activity, antimicrobial potency, and quantum chemical properties like entropy and enthalpy of formation. iosrjournals.orgresearchgate.netresearchgate.net Such models could be used to predict the potential therapeutic applications of this compound and to design analogues with improved activity profiles.

Molecular Docking: This technique simulates the interaction between a molecule and a biological target, such as a protein or enzyme. mdpi.com It is crucial for understanding mechanisms of action and identifying potential drug candidates. Docking studies on imidazole derivatives have been used to investigate their binding affinity for targets relevant to cancer and fungal infections. iosrjournals.orgmdpi.com

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure, stability, and reactivity of molecules. acs.orgnih.gov This method can be used to optimize the geometry of this compound, calculate its spectroscopic properties for comparison with experimental data, and explore its reaction mechanisms at a molecular level. nih.govacs.org

ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for evaluating the drug-likeness of a compound early in the development process. mdpi.comnih.gov These computational tools can forecast the pharmacokinetic profile of this compound, helping to minimize late-stage failures in drug development. nih.gov

| Computational Method | Application for Imidazole Derivatives | Potential for this compound |

| QSAR/QSPR | Predicting antimicrobial activity and quantum chemical properties. researchgate.netresearchgate.net | Forecasting biological activity and physicochemical characteristics. |

| Molecular Docking | Identifying binding modes with anticancer and antifungal targets. iosrjournals.orgmdpi.com | Exploring potential interactions with therapeutic protein targets. |

| DFT Calculations | Elucidating reaction mechanisms and electronic properties. acs.orgacs.org | Predicting reactivity, stability, and spectroscopic signatures. |

| ADME Prediction | Assessing oral drug-like properties and pharmacokinetic profiles. researchgate.netmdpi.com | Evaluating its potential as a viable drug candidate. |

Exploration of Novel Reactivity Pathways and Unconventional Transformations

Beyond established synthetic routes, future research will likely focus on uncovering novel ways to functionalize this compound, unlocking new chemical space and applications.

N-Heterocyclic Carbene (NHC) Chemistry: Imidazolium (B1220033) carboxylates can serve as precursors to N-heterocyclic carbenes (NHCs), which are highly versatile organocatalysts and ligands in organometallic chemistry. acs.orgnih.gov The transformation involves the loss of CO2 to generate a reactive NHC. acs.org Investigating whether this compound can be converted into a corresponding NHC could open up applications in catalysis.

Functionalization via Imidazole N-Oxides: The use of imidazole N-oxides as starting materials allows for unique functionalization pathways, such as nucleophilic substitution of hydrogen atoms (SNH) at the C-5 position, which are not accessible with the parent imidazole. beilstein-journals.org This strategy could be employed to introduce new substituents onto the imidazole ring of the target compound under metal-free conditions. beilstein-journals.org

C-H Activation: Direct C-H functionalization is a powerful, atom-economical strategy for modifying core structures without the need for pre-functionalized starting materials. Future work could explore the selective activation of C-H bonds on the imidazole ring or the propyl group of this compound to introduce new functional groups.

Development of Hybrid Spectroscopic Techniques for Enhanced Characterization

While standard spectroscopic methods like NMR, IR, and mass spectrometry are routine, the characterization of complex reaction mixtures, intermediates, and biological metabolites demands more advanced, hybrid techniques.

Hyphenated Chromatographic-Spectroscopic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and identifying components in a mixture. ijpsr.comgdut.edu.cn Future research could employ these methods to analyze the synthesis of this compound, identify impurities, and study its metabolic fate in biological systems.

Combined Computational and Experimental Spectroscopy: A growing trend involves the synergy between experimental spectroscopy and computational calculations. DFT can be used to predict NMR and IR spectra of proposed structures. acs.org Comparing these calculated spectra with experimental data provides a higher degree of confidence in structural elucidation, especially for novel compounds or complex isomers. nih.gov

Advanced X-ray Diffraction Techniques: Single-crystal X-ray diffraction provides unambiguous structural information. mdpi.com For materials where single crystals are difficult to obtain, techniques like powder X-ray diffraction combined with computational modeling can provide valuable structural insights. Hirshfeld surface analysis, derived from X-ray data, can be used to analyze intermolecular interactions in the solid state. nih.gov

Multidisciplinary Research at the Interface of Chemistry and Other Scientific Disciplines

The versatile imidazole scaffold ensures that derivatives like this compound are prime candidates for multidisciplinary research. nih.gov

Medicinal Chemistry: The imidazole ring is a well-established pharmacophore found in anticancer, antifungal, antiviral, and antihypertensive drugs. asianpubs.orgmdpi.comnih.gov Notably, related imidazole carboxylate structures are key intermediates in the synthesis of the antihypertensive drug Olmesartan. jocpr.comgoogle.com Future work will likely involve synthesizing analogues of this compound and screening them for a wide range of biological activities. nih.gov

Materials Science: Imidazole derivatives are used as building blocks for functional materials. guidechem.com They can be incorporated into coordination polymers or metal-organic frameworks (MOFs) due to the coordinating ability of the nitrogen atoms. nih.gov Furthermore, benzimidazole (B57391) derivatives have been investigated for their nonlinear optical (NLO) properties, suggesting that imidazole-based compounds could be explored for applications in modern electronics and photonics. acs.org

Catalysis: As precursors to NHC ligands, imidazole derivatives are crucial in the field of organometallic catalysis. researchgate.net The development of new catalysts based on the this compound scaffold could lead to novel and more efficient chemical transformations.

Q & A

Q. How to analyze degradation pathways under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.